

2-Chlorothioanisole molecular weight and formula

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Compound of Interest

Compound Name: 2-Chlorothioanisole

CAS No.: 17733-22-1

Cat. No.: B095706

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Technical Whitepaper: **2-Chlorothioanisole** – Physicochemical Profile and Synthetic Utility

Executive Summary

2-Chlorothioanisole (Ortho-chlorophenyl methyl sulfide) is a bifunctional organosulfur intermediate critical to the synthesis of agrochemicals, pharmaceuticals, and advanced material precursors. Characterized by the coexistence of an electron-donating thiomethyl group (-SMe) and an electron-withdrawing chloro substituent (-Cl) on an aromatic core, it serves as a versatile scaffold for divergent synthetic pathways. This guide analyzes its physicochemical properties, industrial synthesis routes, and complex metallation behaviors, providing researchers with a roadmap for its application in high-value organic synthesis.

Identity & Physicochemical Profile

2-Chlorothioanisole is a lipophilic liquid with a characteristic sulfurous odor. Its structural asymmetry allows for regioselective functionalization, making it a valuable building block in medicinal chemistry.

Table 1: Core Physicochemical Data

Property	Value
Chemical Name	2-Chlorothioanisole
Synonyms	2-Chlorophenyl methyl sulfide; 1-Chloro-2-(methylthio)benzene
CAS Registry Number	17733-22-1
Molecular Formula	C ₇ H ₇ ClS
Molecular Weight	158.65 g/mol
Appearance	Colorless to pale yellow liquid
Density	1.21 – 1.24 g/mL (at 25 °C)
Boiling Point	239–240 °C (at 760 mmHg)
Refractive Index ()	1.608 – 1.610
Solubility	Insoluble in water; soluble in EtOH, Et ₂ O, CHCl ₃ , Benzene

Synthetic Architecture

The synthesis of **2-chlorothioanisole** is primarily achieved through two industrial pathways: S-Methylation of thiophenols and Nucleophilic Aromatic Substitution (S_NAr). The choice of pathway depends on the availability of starting materials and the tolerance for specific byproducts.

Pathway A: S-Methylation of 2-Chlorothiophenol

This is the classic laboratory method. 2-Chlorothiophenol is deprotonated by a base (KOH or NaOH) to form the thiophenolate anion, which subsequently attacks a methylating agent (Methyl Iodide or Dimethyl Sulfate).

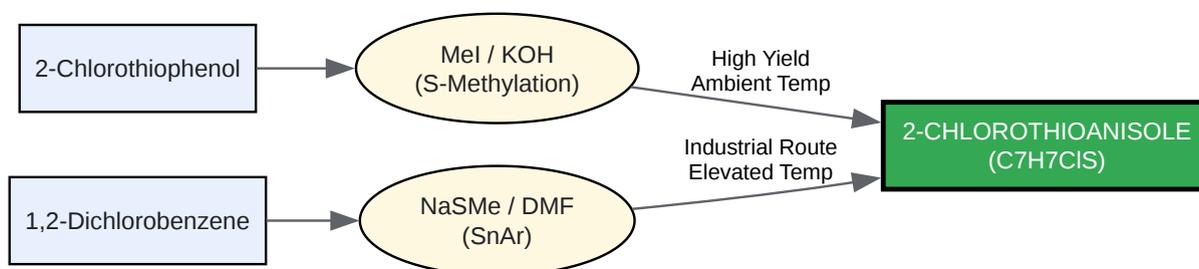
- Mechanism: S_N2 Substitution.

- Key Consideration: Exothermic reaction; requires cooling to minimize oxidation of the thiolate.

Pathway B: Nucleophilic Aromatic Substitution (S_NAr)

Used in larger-scale manufacturing, this route utilizes 1,2-Dichlorobenzene and Sodium Thiomethoxide (NaSMe) in a polar aprotic solvent (DMF or DMSO).

- Mechanism: S_NAr (Addition-Elimination).
- Key Consideration: The reaction requires elevated temperatures to overcome the activation energy barrier of the aryl chloride displacement.



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Figure 1: Primary synthetic pathways for **2-Chlorothioanisole** demonstrating S-alkylation and nucleophilic aromatic substitution routes.

Reactivity & Functionalization

For drug development professionals, the value of **2-chlorothioanisole** lies in its divergent reactivity profile. The molecule contains two "handles"—the chlorine atom and the methylthio group—which direct further chemical modification.

A. Metallation: The Competition (DoM vs. Li-Hal Exchange)

This is the most critical mechanistic aspect. The reaction outcome depends heavily on the base used and the temperature.[1]

- Lithium-Halogen Exchange (n-BuLi): Treatment with n-Butyllithium (n-BuLi) at low temperatures (-78 °C) typically favors the exchange of the Chlorine atom for Lithium, generating 2-lithio-thioanisole. This intermediate can then trap electrophiles to replace the Cl group entirely.
- Directed Ortho Metalation (DoM) (LDA): Using a non-nucleophilic base like Lithium Diisopropylamide (LDA) avoids attacking the C-Cl bond. Instead, the strong directing effect of the -SMe group (and the inductive effect of Cl) directs deprotonation at the C3 position (ortho to SMe, meta to Cl). This preserves the chlorine atom for later coupling.

B. Oxidation

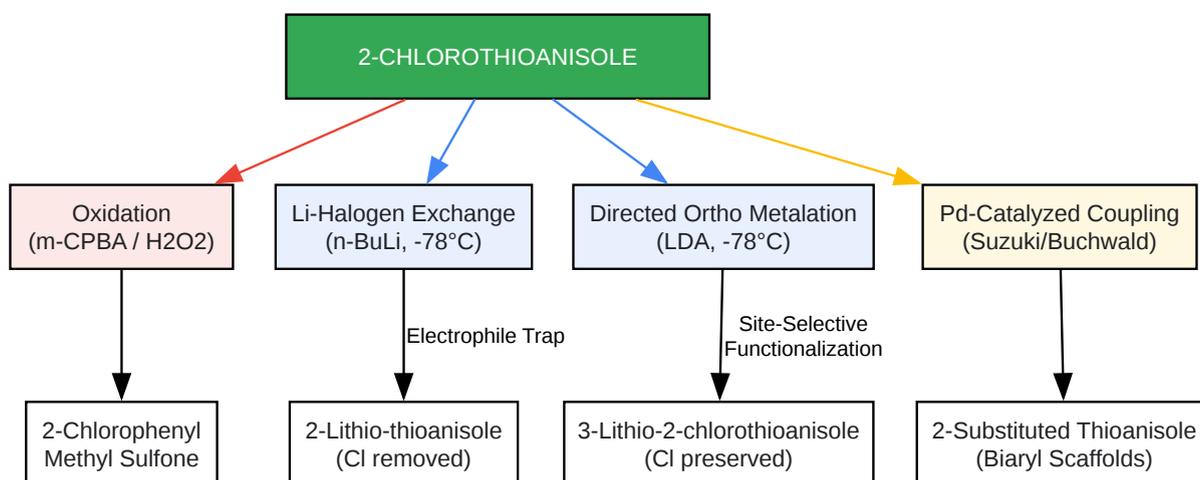
The sulfur atom is readily oxidized to the sulfoxide (1 equivalent oxidant) or sulfone (2+ equivalents).

- Reagent:

-CPBA or H₂O₂/Acetic Acid.
- Product: 2-Chlorophenyl methyl sulfone is a common scaffold in pesticide synthesis.

C. Palladium-Catalyzed Coupling

The C-Cl bond, while less reactive than C-Br, can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling using advanced phosphine ligands (e.g., XPhos, SPhos) to construct biaryl systems.



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Figure 2: Divergent reactivity profile illustrating oxidation, metallation selectivity, and cross-coupling potential.

Applications in Medicinal Chemistry

2-Chlorothioanisole is not merely a solvent or reagent but a structural motif embedded in bioactive compounds.

- Agrochemicals (Fungicides):
 - It serves as a precursor to 2-chlorophenyl methyl sulfone, a key building block.
 - It acts as a raw material for the synthesis of Prothioconazole intermediates. Prothioconazole is a widely used triazole fungicide where the 2-chlorophenyl motif is essential for biological activity (sterol biosynthesis inhibition).
- Pharmaceutical Scaffolds:
 - 5-LOX Inhibitors: Derivatives containing the 2-phenylthiomethyl motif have been investigated as 5-Lipoxygenase (5-LOX) inhibitors for treating inflammation. The 2-chloro substituent often modulates metabolic stability and lipophilicity.

- Bioisosteres: The thioether moiety is often used as a bioisostere for ether linkages to alter the metabolic degradation profile of a drug candidate.

Analytical Characterization

To validate the identity of **2-chlorothioanisole** during synthesis, the following spectroscopic signatures are diagnostic:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 2.41 ppm (s, 3H): Characteristic singlet for the Methylthio (-SMe) group.
 - δ 7.10 – 7.35 ppm (m, 4H): Aromatic multiplet. The proton ortho to the sulfur typically appears slightly downfield due to the deshielding effect of the sulfur lone pairs and the chlorine substituent.
- ^{13}C NMR:
 - Distinct peak for the methyl carbon at ~15-16 ppm.
 - Aromatic carbons spread between 125-140 ppm, with the C-S and C-Cl ipso carbons showing characteristic shifts.
- Mass Spectrometry (EI):
 - Molecular Ion (M^+): 158 (^{35}Cl) and 160 (^{37}Cl) in a 3:1 ratio, confirming the presence of a single chlorine atom.

References

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